N,N-diethyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide N,N-diethyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1070862-01-9
VCID: VC11915098
InChI: InChI=1S/C16H26N8O/c1-4-22(5-2)13(25)11-21-7-9-23(10-8-21)15-14-16(18-12-17-15)24(6-3)20-19-14/h12H,4-11H2,1-3H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1
Molecular Formula: C16H26N8O
Molecular Weight: 346.43 g/mol

N,N-diethyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

CAS No.: 1070862-01-9

Cat. No.: VC11915098

Molecular Formula: C16H26N8O

Molecular Weight: 346.43 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide - 1070862-01-9

Specification

CAS No. 1070862-01-9
Molecular Formula C16H26N8O
Molecular Weight 346.43 g/mol
IUPAC Name N,N-diethyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C16H26N8O/c1-4-22(5-2)13(25)11-21-7-9-23(10-8-21)15-14-16(18-12-17-15)24(6-3)20-19-14/h12H,4-11H2,1-3H3
Standard InChI Key PJMJHYZAOOVXKG-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N,N-diethyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide . Its molecular formula, C16H26N8O\text{C}_{16}\text{H}_{26}\text{N}_{8}\text{O}, reflects a triazolopyrimidine core fused to a piperazine ring via an acetamide linker. The ethyl and diethyl substituents enhance lipophilicity, potentially influencing bioavailability and target binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H26N8O\text{C}_{16}\text{H}_{26}\text{N}_{8}\text{O}
Molecular Weight346.43 g/mol
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N(CC)CC)N=N1
InChIKeyPJMJHYZAOOVXKG-UHFFFAOYSA-N

Structural Analysis

The triazolopyrimidine core (Figure 1) is a bicyclic system comprising a triazole fused to a pyrimidine ring, a motif known for its versatility in drug design . The piperazine ring introduces conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors . The acetamide group serves as a hydrogen bond donor/acceptor, critical for target engagement .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined by VulcanChem:

  • Triazolopyrimidine Core Formation: Cyclization of 4,6-dichloro-2-mercaptopyrimidine with ethyl hydrazine yields the 3-ethyltriazolo[4,5-d]pyrimidine intermediate.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 7-position of the triazolopyrimidine with piperazine introduces the heterocyclic amine.

  • Acetamide Coupling: Reaction of the piperazine nitrogen with chloroacetyl chloride, followed by amidation with diethylamine, produces the final compound .

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield (%)Reference
1Ethyl hydrazine, DMF, 80°C75
2Piperazine, K2_2CO3_3, DMSO, 120°C82
3Chloroacetyl chloride, Et3_3N, THF68

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) signals at δ 1.25 (t, 3H, CH2_2CH3_3), 3.45 (q, 2H, NCH2_2), and 4.15 (s, 2H, COCH2_2) confirm ethyl and acetamide groups .

  • MS: ESI-MS m/z 347.2 [M+H]+^+ aligns with the molecular weight.

Biological Activity and Mechanisms

Antiproliferative Activity

Triazolopyrimidine derivatives exhibit anticancer properties by inducing apoptosis. In MGC-803 gastric cancer cells, analog 43 (structurally similar) showed an IC50_{50} of 0.85 μM, triggering mitochondrial pathway apoptosis via Bax/Bcl-2 modulation . While direct data for this compound is limited, its triazolopyrimidine core suggests comparable mechanisms .

Enzyme Inhibition

  • USP28 Inhibition: [1,2, Triazolo[4,5-d]pyrimidines inhibit ubiquitin-specific protease 28 (USP28), a deubiquitinase involved in cancer progression. Compound 11 (EC50_{50} = 0.2 μM) reduced EMT in gastric cells .

  • DPP-IV Inhibition: Thiazolopyrimidine analogs with piperazine-acetamide linkers (e.g., IC50_{50} = 0.329 μM) demonstrate antidiabetic potential by stabilizing active-site interactions .

Table 3: Biological Activity of Structural Analogs

CompoundTargetIC50_{50}/EC50_{50}Reference
Analog 43MGC-803 cells0.85 μM
USP28 InhibitorUSP280.2 μM
DPP-IV InhibitorDPP-IV0.329 μM

Comparative Analysis with Related Compounds

N,N-Diethyl-2-((3-Ethyltriazolo[4,5-d]Pyrimidin-7-Yl)Thio)Acetamide

This analog replaces the piperazine with a thioether, reducing polarity. It showed moderate USP28 inhibition (EC50_{50} = 3.1 μM), highlighting the piperazine’s role in potency .

Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives

Compounds like EVT-11471163 demonstrate anti-inflammatory activity via COX-2 inhibition, suggesting that structural modifications to the core could diversify applications.

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • Optimization: Introducing fluorinated groups to enhance metabolic stability.

  • In Vivo Efficacy: Testing in murine models for pharmacokinetics and toxicity .

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